N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidinone core fused with a tetrahydrobenzene ring. Key structural elements include:
- 2-ethoxyphenyl group: Positioned at the N-terminus of the acetamide moiety.
- 4-methylphenyl group: Attached to the pyrimidinone ring at position 2.
- Thioether linkage: Connects the acetamide to the benzothienopyrimidinone scaffold via a sulfanyl group.
Its structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C27H27N3O3S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-3-33-21-10-6-5-9-20(21)28-23(31)16-34-27-29-25-24(19-8-4-7-11-22(19)35-25)26(32)30(27)18-14-12-17(2)13-15-18/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,28,31) |
InChI Key |
VTJPVFYEEAFDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexahydrobenzothieno[2,3-d]Pyrimidine Core
The benzothieno[2,3-d]pyrimidine scaffold is constructed via cyclization of a thiophene-containing precursor with a pyrimidine-forming reagent. A validated approach involves reacting 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate with urea or thiourea under acidic conditions to form the pyrimidine ring . For the hexahydro variant, hydrogenation or reduction steps are employed post-cyclization to saturate the bicyclic system.
Key Reaction Conditions
-
Cyclization Agent : Urea in acetic acid at 120°C for 6 hours yields the pyrimidine ring .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the tetrahydro intermediate to the hexahydro form .
| Method | Reagent | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | 4-Methylbenzyl chloride | K₂CO₃/DMF | 65–72 | |
| Suzuki Coupling | 4-Methylphenylboronic acid | Pd(PPh₃)₄/THF | 78–85 |
Incorporation of the Sulfanyl Group
The sulfanylacetamide side chain is introduced via nucleophilic displacement of a chloropyrimidine intermediate. Chlorination of the pyrimidin-2-yl position using POCl₃ at reflux , followed by reaction with 2-mercapto-N-(2-ethoxyphenyl)acetamide in the presence of triethylamine, affords the sulfanyl linkage.
Optimized Protocol
-
Chlorination : Reflux hexahydrobenzothieno[2,3-d]pyrimidine with excess POCl₃ (5 equiv) for 4 hours .
-
Thiol Substitution : React chlorinated intermediate with 2-mercaptoacetamide derivative (1.2 equiv) in THF at 60°C for 12 hours .
Formation of the Acetamide Moiety
The N-(2-ethoxyphenyl)acetamide segment is synthesized separately and coupled to the sulfanyl-bearing intermediate. Carbonyldiimidazole (CDI)-mediated activation of the carboxylic acid group in 2-chloroacetamide facilitates coupling with 2-ethoxyaniline in DMF at 100°C .
Critical Parameters
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance the efficiency of exothermic steps like chlorination and Suzuki coupling. Purification via recrystallization from ethanol/water mixtures (7:3 v/v) yields >98% purity. Solvent-free conditions for CDI-mediated steps reduce waste generation .
Process Summary Table
| Step | Equipment | Throughput (kg/batch) | Purity (%) |
|---|---|---|---|
| Cyclization | Batch reactor | 50 | 95 |
| Suzuki Coupling | Flow reactor | 100 | 97 |
| Amide Coupling | Automated stirred tank | 75 | 98 |
Analytical Validation
Intermediate and final products are characterized via:
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits promising anticancer properties. A study published in 2019 identified this compound as a novel anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic candidate in oncology .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
3. Anti-inflammatory Effects
In vitro studies have shown that N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models of inflammation. This property opens avenues for its use in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives within the benzothieno-pyrimidinone family. Below is a detailed comparison based on substituent variations, physicochemical properties, and bioactivity:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Replacement of the 4-methylphenyl group (target compound) with a 4-methoxyphenyl () increases polarity, which may reduce metabolic stability but improve solubility .
Spectral and Structural Insights :
- NMR studies () reveal that substituent changes in regions A (positions 39–44) and B (positions 29–36) cause detectable shifts in chemical environments, suggesting altered electronic profiles .
- The thioether linkage in all analogs contributes to strong UV absorption at ~260 nm, a common feature of sulfur-containing heterocycles .
Synthetic Accessibility :
- Most derivatives, including the target compound, are synthesized via nucleophilic substitution of chloroacetanilides with thiol-containing intermediates (). Yields range from 68% to 74% for analogous pathways .
Therapeutic Potential: Analogs with 4-methylphenyl or 4-ethoxyphenyl groups (e.g., ) show noncompetitive antagonism at chemokine receptors (e.g., CXCR3), suggesting a shared mechanism of action .
Critical Analysis of Contradictions and Limitations
- Lumping Strategy Limitations : highlights that structurally similar compounds may undergo distinct biochemical pathways despite shared cores, limiting the predictive power of SAR models .
Biological Activity
N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of C27H27N3O3S and a molecular weight of approximately 479.61 g/mol. Its structure features a benzothieno-pyrimidine core linked to an ethoxyphenyl group and a sulfanyl acetamide moiety. This unique combination contributes to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have identified derivatives of benzothieno-pyrimidines as potential anticancer agents. For instance, one study highlighted the ability of similar compounds to induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are crucial for cell survival in tumors .
- The compound's structural characteristics suggest it may interact with various cellular pathways associated with cancer proliferation and resistance.
- Antimicrobial Properties :
- Modulation of Enzyme Activity :
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of compounds related to N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Study on Apoptosis Induction :
- Antimicrobial Efficacy :
Q & A
Q. What are the key steps in synthesizing N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?
The synthesis involves multi-step reactions:
Core Formation : Cyclocondensation of substituted thiophene derivatives with urea or thiourea to form the thieno[2,3-d]pyrimidin-4-one core.
Sulfanyl Acetamide Introduction : Reaction of the core with 2-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) to attach the sulfanyl acetamide group.
Ethoxyphenyl Functionalization : Coupling the intermediate with 2-ethoxyaniline using carbodiimide-based coupling agents.
Key Conditions: Solvents (toluene, ethanol), temperatures (80–120°C), and catalysts (triethylamine) are critical for yield optimization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and regiochemistry of the thienopyrimidine core.
- HPLC : Ensures purity (>95%) by monitoring residual solvents and byproducts.
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z: [M+H]⁺ ≈ 550–600).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~650 cm⁻¹) .
Q. How do functional groups influence its biological activity?
- Sulfanyl Bridge : Enhances binding to cysteine-rich enzyme active sites (e.g., kinase inhibitors).
- Ethoxyphenyl Group : Modulates lipophilicity, improving membrane permeability.
- Thienopyrimidine Core : Provides π-π stacking interactions with aromatic residues in target proteins .
Q. What are the solubility and stability considerations for in vitro assays?
- Solubility : Poor aqueous solubility (logP ≈ 3.5–4.0); requires DMSO or PEG-400 for stock solutions.
- Stability : Susceptible to hydrolysis at high pH (>8); store at –20°C under inert gas .
Advanced Questions
Q. How to address contradictory spectral data during structural validation?
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
-
Substituent Variations :
-
Assays : Use enzyme inhibition (e.g., kinase assays) and cellular viability (MTT) to correlate structural changes with activity .
Q. How can metabolic stability be improved for in vivo studies?
- Cytochrome P450 (CYP) Mitigation : Replace labile ethoxy groups with metabolically stable trifluoromethoxy groups.
- Prodrug Strategies : Introduce ester moieties for slow hydrolysis in plasma (e.g., acetylated derivatives) .
Q. What reaction mechanisms govern the formation of the thienopyrimidine core?
The core is synthesized via a Domino Reaction :
Michael Addition : Thiophene derivative reacts with enolate intermediates.
Cyclodehydration : Eliminates water to form the fused pyrimidine ring.
Key Insight: Acidic conditions (e.g., p-TsOH) accelerate ring closure but may require quenching to prevent over-oxidation .
Q. How to optimize catalytic conditions for coupling reactions?
- Base Selection : Triethylamine vs. DBU: DBU increases yield (85% → 92%) but may cause side reactions.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Use DOE (Design of Experiments) to balance parameters .
Q. What strategies mitigate metabolite interference in pharmacokinetic studies?
- CYP3A Inhibition : Co-administer ketoconazole to reduce AMG 487-like metabolite (M2) formation, which causes time-dependent clearance changes.
- Metabolite Profiling : Use LC-MS/MS to quantify M1 (pyridyl N-oxide) and M2 (O-deethylated) and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
